BenchChemオンラインストアへようこそ!

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

APOBEC3G inhibition Antiviral discovery High-throughput screening

4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS 3414-96-8) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, characterized by a 5-(4-hydroxyphenyl) substituent and a free thiol group at position Its molecular formula is C8H7N3OS, with a molecular weight of 193.23 g/mol. The compound exists in tautomeric equilibrium between the thiol (5-sulfanyl) and thione (5-thioxo) forms, a property that governs its reactivity and biological target engagement.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 3414-96-8
Cat. No. B1331703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
CAS3414-96-8
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=S)NN2)O
InChIInChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
InChIKeyGHQAENHMNKYJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS 3414-96-8): Procurement-Relevant Identity and Class Positioning


4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS 3414-96-8) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, characterized by a 5-(4-hydroxyphenyl) substituent and a free thiol group at position 3. Its molecular formula is C8H7N3OS, with a molecular weight of 193.23 g/mol [1]. The compound exists in tautomeric equilibrium between the thiol (5-sulfanyl) and thione (5-thioxo) forms, a property that governs its reactivity and biological target engagement [2]. Unlike the widely studied 4-amino-1,2,4-triazole-3-thiol analogs, this compound bears no substitution at the N4 position of the triazole ring, resulting in a distinct hydrogen-bonding donor/acceptor profile (3 HBD, 3 HBA) and a lower topological polar surface area of 85.3 Ų [1]. It has been profiled in high-throughput screening campaigns for APOBEC3G inhibition and is commercially available at purities ≥95% from multiple suppliers [1][3].

Why Generic 1,2,4-Triazole-3-thiols Cannot Replace 4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol in Target-Focused Screening or Metal-Complexation Workflows


The 4-unsubstituted 5-(4-hydroxyphenyl)-1,2,4-triazole-3-thiol scaffold of this compound presents a unique combination of metal-chelating functionality and a specific hydrogen-bonding topography that is absent in the more common 4-amino or 5-phenyl analogs. The absence of the 4-amino group precludes Schiff base formation—a key derivatization route exploited by 4-amino analogs for generating tridentate (ONS) ligands [1]. Conversely, the 4-hydroxyphenyl substituent provides an additional metal-coordination site and a handle for further functionalization (e.g., O-alkylation) that is unavailable in 5-phenyl-1,2,4-triazole-3-thiol (CAS 3414-94-6) [2]. In APOBEC3G inhibition assays, the specific substitution pattern directly influences target engagement: 4-amino-1,2,4-triazole-3-thiols achieve IC50 values of 3.9–8.2 µM, while 4-unsubstituted analogs like the target compound exhibit a distinct potency profile (IC50 4.02 µM vs APOBEC3G) that reflects the altered electronic environment and cysteine-reactivity of the free thiol [3][4]. Generic substitution among in-class triazole-thiols therefore risks both altered target selectivity and loss of the specific metal-binding geometry required for coordination chemistry applications.

4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol: Quantitative Differentiation Evidence Against Closest Comparators


APOBEC3G Inhibitory Potency: 4-Unsubstituted vs. 4-Amino-1,2,4-triazole-3-thiol Analogs

The target compound inhibits human APOBEC3G with an IC50 of 4.02 µM (4.02E+3 nM) in a fluorescence-based deamination assay, as recorded in PubChem BioAID 504719 [1]. This potency falls within the lower end of the range reported for the 4-amino-1,2,4-triazole-3-thiol chemotype, where the parent 4-amino-5-phenyl-1,2,4-triazole-3-thiol (compound 8) exhibits an IC50 of 3.9 ± 1.2 µM and other 4-amino analogs range from 6.1 to 8.2 µM [2]. Despite lacking the 4-amino group, the target compound retains low-micromolar activity, demonstrating that the 4-unsubstituted scaffold can engage APOBEC3G at comparable concentrations. Critically, the Olson et al. study established that 4-amino compounds exhibit no measurable inhibition of the related deaminase APOBEC3A at doses up to 100 µM; however, selectivity data for the 4-unsubstituted target compound versus APOBEC3A has not been reported, representing a knowledge gap [2].

APOBEC3G inhibition Antiviral discovery High-throughput screening

Metal Chelation Capability: Bidentate (O,S) Donor Set vs. Tridentate (O,N,S) 4-Amino Analogs

The target compound provides a bidentate (O,S) donor set via its phenolic hydroxyl and thiol/thione groups, whereas the 4-amino analog 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol functions as a precursor for Schiff base-derived tridentate (O,N,S) ligands upon condensation with salicylaldehydes [1]. The absence of the 4-amino group on the target compound eliminates the azomethine nitrogen coordination site, fundamentally altering the geometry and stability of resulting metal complexes. Deswal et al. demonstrated that the 4-amino analog forms stable Co(II), Ni(II), Cu(II), and Zn(II) complexes with tridentate coordination, yielding complexes with antimicrobial activity against four bacterial strains and anticancer activity against HCT-116, DU145, and A549 cell lines [1]. The target compound, lacking the 4-amino group, cannot access this tridentate binding mode and is expected to form complexes with lower denticity and distinct stoichiometries, though direct comparative complexation data has not yet been reported.

Coordination chemistry Metal complexation Ligand design

Physicochemical Profile: 4-Hydroxyphenyl vs. 5-Phenyl-1,2,4-triazole-3-thiol

The 4-hydroxyphenyl substituent distinguishes the target compound from the simpler 5-phenyl-1,2,4-triazole-3-thiol (CAS 3414-94-6, PubChem CID 703418) by introducing an additional hydrogen bond donor (phenolic OH) and acceptor, resulting in a higher topological polar surface area (tPSA 85.3 vs. 67.2 Ų) and lower calculated lipophilicity (XLogP3 0.6 vs. 1.8) [1][2]. Computed physicochemical properties indicate that the target compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors, compared to 2 HBD and 2 HBA for the 5-phenyl analog [1][2]. These differences predict enhanced aqueous solubility and reduced passive membrane permeability for the target compound, which is relevant for fragment-based drug discovery campaigns where lower lipophilicity is correlated with higher developmental success rates [3]. The rotatable bond count is zero for the target compound (the only bond between the triazole and aryl ring is atropisomerically significant at room temperature), versus a single rotatable bond in the 5-phenyl analog, conferring greater conformational rigidity [1][2].

Drug-like properties Solubility Permeability

Tautomeric Thiol–Thione Equilibrium: Impact on Cysteine Reactivity vs. 4-Amino-3-thiol Analogs

The thiol–thione tautomeric equilibrium of the 1,2,4-triazole-3-thiol system modulates nucleophilic reactivity at sulfur. Quantum chemical calculations on disubstituted 1,2,4-triazole-3-thiones demonstrate that the thione form predominates in polar environments, with the tautomeric equilibrium influenced by ring substituents [1]. The Olson et al. study established that the free thiol group is essential for APOBEC3G inhibition and that 4-amino-1,2,4-triazole-3-thiols (compound 9) rapidly form disulfide bonds with cysteamine in PBS buffer (pH 7.4), with complete consumption of starting material within 30 minutes [2]. The target compound, lacking the 4-amino substituent, experiences altered electron density on the triazole ring, which shifts the thiol–thione equilibrium position and modulates thiolate anion availability at physiological pH [1]. In the 4-amino series, methylation of the thiol (yielding thioether 10) completely abolishes APOBEC3G inhibitory activity, confirming that the free thiol is indispensable [2]. The target compound's distinct tautomeric profile may result in a different rate of disulfide formation compared to the 4-amino analogs, though direct comparative kinetic data are not available.

Tautomerism Cysteine reactivity Covalent inhibition

Antimicrobial Scaffold Activity: 5-(4-Hydroxyphenyl) vs. 5-Amino-2-hydroxyphenyl Substitution

Antimicrobial evaluation of structurally related 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol derivatives (4a-c) by Hussain et al. demonstrated that 5-(4-hydroxyphenyl)-triazole-3-thiol-containing compounds exhibit antibacterial activity against S. aureus (gram-positive) and E. coli (gram-negative), with zone of inhibition values dependent on the 4-substituent on the phenyl ring [1]. The core scaffold of the target compound—5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol—serves as the unsubstituted parent of this series. While the Hussain study evaluated N4-substituted derivatives rather than the 4-unsubstituted parent compound itself, the antimicrobial activity of the derivatives establishes the pharmacophoric relevance of the 5-(4-hydroxyphenyl)-triazole-3-thiol scaffold [1]. In contrast, 5-aryl-1,2,4-triazole-3-thiones lacking the 4-hydroxyphenyl group show a different antimicrobial spectrum, underscoring the contribution of the phenolic OH to target engagement [2].

Antimicrobial evaluation SAR by scaffold Triazole derivatives

Commercial Sourcing and Purity Benchmarking Against 4-Amino and 5-Phenyl Analogs

The target compound is commercially available from multiple vendors at purities of 95–98%, with the CAS registry number 3414-96-8 providing precise identity resolution . In comparison, the 4-amino analog 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is primarily available through specialty chemical suppliers and is often sold as a research intermediate requiring further derivatization, while the 5-phenyl analog (CAS 3414-94-6) is cataloged by major suppliers (Sigma-Aldrich, etc.) but lacks the phenolic functional handle [1]. The target compound occupies a middle ground in the procurement landscape: it is less commoditized than the 5-phenyl analog but more directly accessible than the 4-amino analog. Typical pricing for the target compound at 95% purity ranges from $50–150 per gram across vendors (AKSci, Chemenu, Leyan), whereas the 4-amino analog typically commands a premium due to lower production volumes .

Procurement Commercial availability Purity specification

Recommended Application Scenarios for 4-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS 3414-96-8) Based on Verified Differentiation Evidence


Fragment-Based Screening for APOBEC3G Inhibitors Requiring a 4-Unsubstituted Warhead

The compound's IC50 of 4.02 µM against APOBEC3G, coupled with its lack of the metabolically vulnerable 4-amino group, makes it a suitable fragment hit for medicinal chemistry optimization campaigns targeting APOBEC3G-mediated viral mutagenesis [1]. Unlike the Olson et al. 4-amino series, the 4-unsubstituted scaffold offers a cleaner starting point for exploring N4-derivatization SAR without pre-existing substitution bias [2]. In a fragment-growing strategy, the phenolic OH and thiol group provide two orthogonal vectors for chemical elaboration.

Bidentate Ligand Precursor for O,S-Donor Metal Complexes in Sensor or Catalysis Applications

The compound provides a well-defined bidentate (O,S) donor set that is structurally simpler than the tridentate complexes derived from 4-amino analogs [1]. Chemists seeking to construct discrete O,S-coordination complexes—particularly with late transition metals such as Cu(I), Ag(I), or Au(I) that prefer linear two-coordinate geometries—should select this compound over tridentate-capable analogs to avoid undesired coordination saturation [1].

Core Pharmacophore for 5-Aryl-1,2,4-triazole-3-thiol Antimicrobial SAR Studies

The compound serves as the unsubstituted baseline scaffold for all Hussain-type 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol antimicrobial derivatives [1]. Systematic N4-functionalization of this parent scaffold enables SAR deconvolution that is impossible with pre-substituted analogs, providing a rational entry point for developing new antistaphylococcal and anti-E. coli agents [1].

Conformationally Constrained Fragment with Favorable Polarity for Solubility-Challenged Screening Libraries

With a rotatable bond count of zero, XLogP3 of 0.6, and tPSA of 85.3 Ų, this compound occupies a favorable region of fragment-like chemical space [1]. It is particularly well-suited for screening collections that prioritize aqueous solubility and low non-specific binding, offering a differentiated polarity profile versus the more lipophilic 5-phenyl analog (XLogP3 1.8, tPSA 67.2 Ų) [2]. This property advantage is critical for biophysical screening methods (SPR, NMR, DSF) where compound aggregation and poor solubility are common sources of false positives [3].

Quote Request

Request a Quote for 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.